![molecular formula C25H28N2O7 B2639622 Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate CAS No. 637753-68-5](/img/no-structure.png)

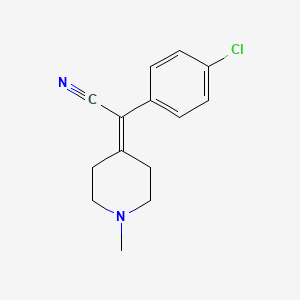

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

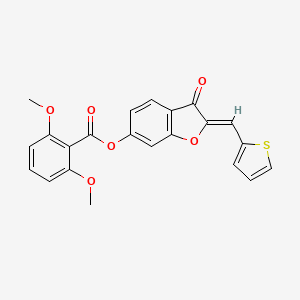

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate is a chemical compound with the molecular formula C25H28N2O7 . It has an average mass of 468.499 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

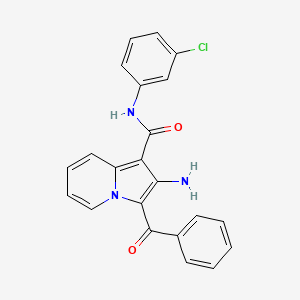

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C25H28N2O7 . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not provided in the search results.Applications De Recherche Scientifique

Synthesis of Heterocycles

The compound contains a 4-hydroxy-2-quinolone structure . 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Coumarin Derivatives

The compound also contains a coumarin ring. Coumarins or benzopyran-2-ones are a group of naturally occurring lactones with valuable biological and pharmaceutical properties . They have been used as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Biological and Pharmaceutical Applications

Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . These include anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Solid-Phase Extraction

Ethyl 4-hydroxybenzoate (ethylparaben), a component of the compound, has been used to study the in-situ derivatisation solid-phase microextraction procedure for determining parabens, related chlorophenols, and triclosan in water . It is a novel sorbent for solid-phase extraction .

Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, similar to the structure in the compound, have been used in the synthesis of fused ring systems .

Synthesis of Coumarin-Triazole Derivatives

The compound’s structure suggests potential use in the synthesis of coumarin-triazole derivatives .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate involves the condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent. The resulting intermediate is then esterified with ethanol to yield the final product.", "Starting Materials": [ "7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid", "ethyl 4-hydroxybenzoate", "coupling agent", "ethanol" ], "Reaction": [ "Step 1: Condensation of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxyacetic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent to yield the intermediate.", "Step 2: Esterification of the intermediate with ethanol in the presence of a catalyst to yield Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate.", "Step 3: Purification of the final product by recrystallization or chromatography." ] } | |

Numéro CAS |

637753-68-5 |

Nom du produit |

Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate |

Formule moléculaire |

C25H28N2O7 |

Poids moléculaire |

468.506 |

Nom IUPAC |

ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate |

InChI |

InChI=1S/C25H28N2O7/c1-2-32-25(31)17-3-5-18(6-4-17)34-22-16-33-24-19(23(22)30)7-8-21(29)20(24)15-27-11-9-26(10-12-27)13-14-28/h3-8,16,28-29H,2,9-15H2,1H3 |

Clé InChI |

LLJZRSMNNTXUFY-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)